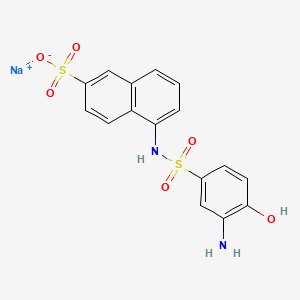
Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate typically involves multiple steps. The process begins with the sulphonation of naphthalene, followed by the introduction of the amino and hydroxy groups on the phenyl ring. The final step involves the sulphonation of the amino group to form the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulphone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate include:
- Sodium 6-amino-5-((4-chloro-3-((2,4-dimethylphenyl)amino)sulphonyl)phenyl)azo-4-hydroxynaphthalene-2-sulphonate
- Sodium 5-((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and properties. This makes it particularly valuable in certain research and industrial applications where these properties are desired.
Properties
CAS No. |
85895-79-0 |
|---|---|
Molecular Formula |
C16H13N2NaO6S2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
sodium;5-[(3-amino-4-hydroxyphenyl)sulfonylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H14N2O6S2.Na/c17-14-9-11(5-7-16(14)19)25(20,21)18-15-3-1-2-10-8-12(26(22,23)24)4-6-13(10)15;/h1-9,18-19H,17H2,(H,22,23,24);/q;+1/p-1 |
InChI Key |
TUIYHKKMACFQNY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


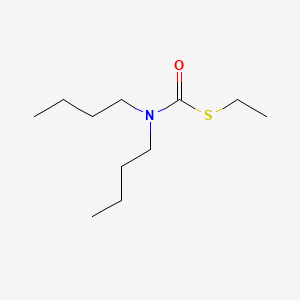
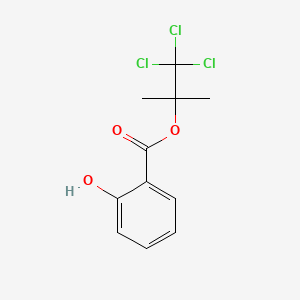


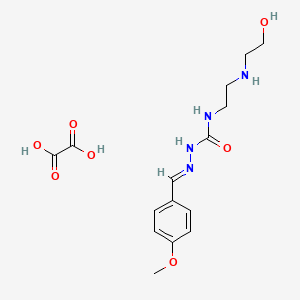

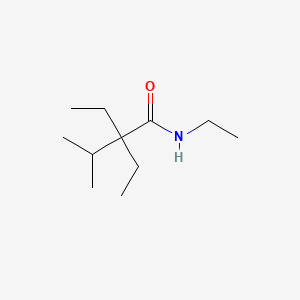
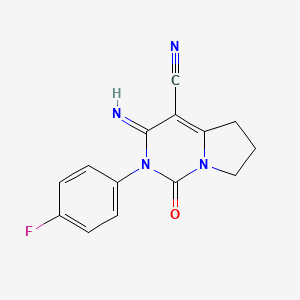
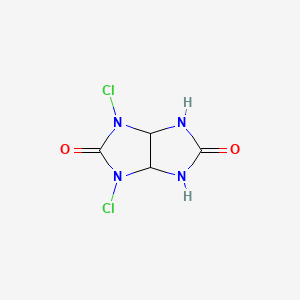

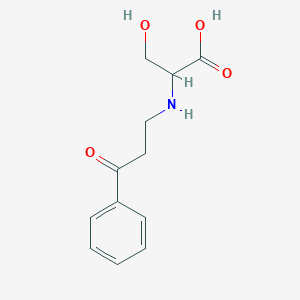
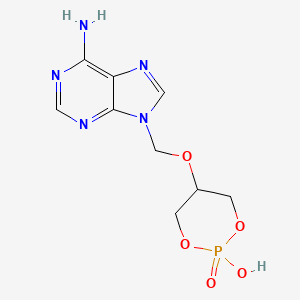

![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
